molecular formula C93H153N3O8 B10856007 [(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B10856007
M. Wt: 1441.2 g/mol
InChI Key: XDTKLSKXCYCJIA-VRMIVSQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of RM 137-15 involves the reaction of specific lipid precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including esterification and amidation reactions .

Industrial Production Methods: : Industrial production of RM 137-15 is carried out under stringent conditions to ensure high purity and consistency. The process involves large-scale organic synthesis, purification through chromatography, and quality control measures to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: : RM 137-15 primarily undergoes esterification and amidation reactions during its synthesis . It is also involved in ionization reactions due to its cationic nature.

Common Reagents and Conditions: : Common reagents used in the synthesis of RM 137-15 include lipid precursors, esterifying agents, and amine derivatives. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products: : The major product formed from the synthesis of RM 137-15 is the ionizable cationic lipid itself, which is used in the formation of lipid nanoparticles .

Mechanism of Action

Mechanism: : RM 137-15 functions by forming lipid nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of nucleic acids into cells by fusing with the cell membrane and releasing the encapsulated material into the cytoplasm .

Molecular Targets and Pathways: : The primary molecular targets of RM 137-15 are the cell membranes, where it facilitates the entry of nucleic acids. The pathways involved include endocytosis and subsequent release of the nucleic acids into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to RM 137-15 include other ionizable cationic lipids used in lipid nanoparticle formulations, such as DLin-MC3-DMA and C12-200 .

Uniqueness: : RM 137-15 is unique due to its specific structure and ionizable properties, which enhance its ability to deliver nucleic acids efficiently. Its branched tail and multi-tail non-disulfide structure contribute to its effectiveness in forming stable lipid nanoparticles .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C93H153N3O8

Molecular Weight

1441.2 g/mol

IUPAC Name

[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C93H153N3O8/c1-6-10-14-18-20-22-24-26-28-30-32-34-36-38-40-46-52-58-66-74-92(99)103-88(70-62-16-12-8-3)72-64-56-50-44-42-48-54-60-68-86-101-90(97)76-78-95(84-85-96-82-80-94(5)81-83-96)79-77-91(98)102-87-69-61-55-49-43-45-51-57-65-73-89(71-63-17-13-9-4)104-93(100)75-67-59-53-47-41-39-37-35-33-31-29-27-25-23-21-19-15-11-7-2/h10-11,14-15,20-23,26-29,32-35,38-41,52-53,56-59,64-65,88-89H,6-9,12-13,16-19,24-25,30-31,36-37,42-51,54-55,60-63,66-87H2,1-5H3/b14-10-,15-11-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-,58-52-,59-53-,64-56-,65-57-

InChI Key

XDTKLSKXCYCJIA-VRMIVSQRSA-N

Isomeric SMILES

CCCCCCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCN1CCN(CC1)C)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)CCN1CCN(CC1)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.